molecular formula C19H17N5O B13140882 N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide CAS No. 143773-84-6

N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide

Cat. No.: B13140882
CAS No.: 143773-84-6
M. Wt: 331.4 g/mol
InChI Key: NGTQOBAXLLQYTB-UHFFFAOYSA-N
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Description

N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with an amino group, a prop-1-en-2-yl group, and a phenylbenzamide moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Substitution Reactions: The amino group and the prop-1-en-2-yl group are introduced through substitution reactions. For example, the amino group can be introduced by reacting the triazine ring with an appropriate amine, while the prop-1-en-2-yl group can be introduced through alkylation reactions.

    Coupling with Benzamide: The final step involves coupling the substituted triazine ring with benzamide to form the desired compound. This can be achieved through amide bond formation reactions using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the triazine ring or benzamide moiety are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes or cellular functions.

Comparison with Similar Compounds

N-(4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl)-N-phenylbenzamide can be compared with other triazine derivatives, such as:

    Atrazine: A widely used herbicide with a similar triazine core structure but different substituents.

    Melamine: A triazine derivative used in the production of resins and plastics.

    Cyanuric Acid: A triazine compound used in water treatment and as a precursor for other chemicals.

The uniqueness of this compound lies in its specific substituents and their combined effects on its chemical and biological properties.

Properties

CAS No.

143773-84-6

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-amino-6-prop-1-en-2-yl-1,3,5-triazin-2-yl)-N-phenylbenzamide

InChI

InChI=1S/C19H17N5O/c1-13(2)16-21-18(20)23-19(22-16)24(15-11-7-4-8-12-15)17(25)14-9-5-3-6-10-14/h3-12H,1H2,2H3,(H2,20,21,22,23)

InChI Key

NGTQOBAXLLQYTB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC(=NC(=N1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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